EBI2 Antagonism Potency in Calcium Mobilization Assay: NIBR127 vs. Lead-Optimized NIBR189
In a FLIPR-type calcium release assay using recombinant human EBI2 receptor expressed in CHO cells, NIBR127 (compound 2) inhibited NIBR51-induced intracellular calcium mobilization with an IC50 of 196 nM (log IC50 −6.91 ± 0.41) [1]. Under identical assay conditions within the same study, the lead-optimized follow-up compound NIBR189 (compound 4m) exhibited an IC50 of 11 nM (log IC50 −7.98 ± 0.13), representing an approximately 18-fold improvement in potency [1]. At the mouse EBI2 receptor, NIBR127 showed an IC50 of 330 nM (log IC50 −6.51 ± 0.18), while NIBR189 displayed an IC50 of 15 nM (log IC50 −7.86 ± 0.13), a 22-fold potency gap [1].
| Evidence Dimension | Inhibition of agonist-induced calcium mobilization (FLIPR-type assay) |
|---|---|
| Target Compound Data | Human EBI2 IC50 = 196 nM; Mouse EBI2 IC50 = 330 nM |
| Comparator Or Baseline | NIBR189 (4m): Human EBI2 IC50 = 11 nM; Mouse EBI2 IC50 = 15 nM |
| Quantified Difference | NIBR189 is ~18-fold more potent at human EBI2 and ~22-fold more potent at mouse EBI2 |
| Conditions | Recombinant human and mouse EBI2 receptors expressed in CHO cells; 8-point dose titration in duplicate; ≥2 independent experiments; agonist = NIBR51 |
Why This Matters
NIBR127 serves as a moderate-potency tool compound ideal for dose-response studies where excessive receptor blockade by ultra-potent analogs like NIBR189 could mask subtle pharmacological effects or induce experimental artifacts.
- [1] Gessier, F.; Preuss, I.; Yin, H.; Rosenkilde, M. M.; Laurent, S.; Endres, R.; Chen, Y. A.; Marsilje, T. H.; Seuwen, K.; Nguyen, D. G.; Sailer, A. W. Identification and Characterization of Small Molecule Modulators of the Epstein–Barr Virus-Induced Gene 2 (EBI2) Receptor. J. Med. Chem. 2014, 57 (8), 3358–3368. Table 1 (compound 2) and Table 2 (compound 4m). View Source
